2-Amino-6-methyl-4-nitrophenol
Description
Contextual Significance in Organic Chemistry
The chemical behavior of substituted nitrophenols and aminophenols is dictated by the interplay of their functional groups. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. evitachem.com Conversely, the amino and hydroxyl groups are electron-donating, activating the ring towards electrophilic substitution. fiveable.me This dichotomy in reactivity allows for selective chemical modifications at various positions on the benzene (B151609) ring.
The acidity of the phenolic hydroxyl group is notably affected by the presence of substituents. Electron-withdrawing groups, such as the nitro group, increase the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through resonance and inductive effects. libretexts.org This property is crucial in various chemical reactions and applications. For instance, the acidity of p-nitrophenol is significantly higher than that of phenol itself. fiveable.meualberta.ca
Substituted aminophenols are particularly valued as precursors for the synthesis of heterocyclic compounds like benzoxazoles and phenoxazinones, which are scaffolds of significant biological importance. rsc.orgnih.govdergipark.org.tr The synthesis of these heterocycles often involves the condensation of the aminophenol with other reagents, highlighting the role of these compounds as versatile building blocks in organic synthesis. rsc.orgacs.org
The study of substituted nitrophenols and aminophenols also extends to the investigation of their potential in materials science. For example, certain derivatives have been studied for their nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netresearchgate.netasianpubs.org
Scope and Academic Relevance of 2-Amino-6-methyl-4-nitrophenol
Within the broader classes of substituted nitrophenols and aminophenols, this compound is a compound of specific academic interest. Its structure, featuring an amino group, a methyl group, and a nitro group on a phenol framework, presents a unique combination of electronic and steric influences that govern its reactivity and potential applications.
This compound serves as a valuable intermediate in the synthesis of various organic molecules. chembk.com For instance, it is a precursor in the production of certain dyes and pigments. chembk.com The presence of multiple functional groups allows for a range of chemical modifications, including reactions involving the amino, nitro, and hydroxyl moieties. The amino group can be oxidized, while the nitro group can be reduced to an amino group, offering pathways to different derivatives. evitachem.com
The academic relevance of this compound is also evident in studies focused on its physicochemical properties and structural characterization. Research efforts have been directed towards understanding its molecular structure, spectral characteristics, and thermal behavior. researchgate.netresearchgate.netasianpubs.org These fundamental studies are essential for elucidating the structure-property relationships of substituted phenols and for predicting their behavior in various chemical environments.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | evitachem.comnih.gov |
| Molar Mass | 168.15 g/mol | evitachem.comnih.gov |
| Appearance | Yellow to orange crystals or powder | chembk.com |
| Melting Point | Approximately 119-142 °C | evitachem.comchembk.com |
| Boiling Point (Predicted) | Approximately 299.1 °C | evitachem.com |
| Density (Predicted) | Approximately 1.421 g/cm³ | evitachem.com |
| pKa (Predicted) | Approximately 7.19 | evitachem.com |
Spectral Data of this compound
| Spectral Data Type | Key Features | Source |
| ¹H NMR | Signals corresponding to the different proton environments in the molecule. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| ¹³C NMR | Resonances indicating the carbon framework of the compound. researchgate.net | researchgate.net |
| FTIR | Vibrational bands confirming the presence of functional groups such as -OH, -NH₂, and -NO₂. researchgate.net | researchgate.net |
| UV-Vis | Absorption bands in the UV and visible regions, with a cutoff wavelength around 455 nm. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMBLPBTZZZSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211703 | |
| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-03-8 | |
| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Aminonitrophenols
Traditional methods for the synthesis of aminonitrophenols often rely on two main strategies: the substitution of a leaving group on a nitrophenol derivative or the partial reduction of a polynitrophenol.
Aminolysis, the reaction of a compound with an amine, can be a direct method to introduce an amino group. In the context of nitrophenols, this typically involves the displacement of a hydroxyl group. However, the direct aminolysis of nitrophenols can be challenging and may require harsh conditions, such as high heat and pressure in an autoclave, which can lead to the formation of byproducts and decomposition. google.com To mitigate these issues, the presence of certain salts, like alkali metal formates, has been shown to minimize carbonization during the aminolysis of nitrocresols. google.com
A more common approach involves the aminolysis of a derivative where the hydroxyl group has been converted to a better leaving group. For instance, the synthesis of 2-Amino-6-methyl-4-nitrophenol can be achieved through the aminolysis of methyl p-nitrophenol under specific reaction conditions. chembk.com Kinetic studies on the aminolysis of various nitrophenyl esters have provided insights into the reactivity and mechanisms of these reactions. beilstein-journals.orgresearchgate.netresearchgate.netacs.org The reactivity is influenced by factors such as the nature of the amine, the electrophilic center, and the leaving group. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| meta-nitro para-cresol | Aqueous Ammonia (B1221849) | meta-nitro-para-toluidine | High heat and pressure, in the presence of alkali metal formates | google.com |
| Methyl p-nitrophenol | Amine | This compound | Specific reaction conditions | chembk.com |
The selective reduction of one nitro group in a polynitrophenolic compound is a widely used strategy for the synthesis of aminonitrophenols. For example, 2-amino-4-nitrophenol (B125904) is commonly prepared by the partial reduction of 2,4-dinitrophenol. orgsyn.org Various reducing agents and conditions have been explored to achieve this selective transformation.
Historically, methods included electrolysis and the use of sulfur dioxide with iron borings. google.com Sulfidic reducing agents, such as sodium sulfide (B99878), sodium disulfide, and ammonium (B1175870) sulfide, have also been employed. google.comgoogle.com A process using sodium sulfide in an aqueous ammoniacal solution with ammonium chloride has been described for the reduction of 2,4-dinitrophenol, although it resulted in moderate yields. google.com An improved process involves carrying out the reduction with a hydrosulfide (B80085) in an aqueous alkaline solution while maintaining the pH between 7 and 9.5. google.com This controlled pH helps to improve the yield and purity of the desired 2-amino-4-nitrophenol.
Another patented process describes the partial reduction of polynitrophenols using ammonia and sulfide ions in an aqueous solution. google.com This method offers a technically advantageous route to aminonitrophenols. The reduction of the nitro group can also be accomplished using hydrogen gas with a catalyst like Raney nickel. evitachem.com
| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |
| 2,4-Dinitrophenol | Sodium sulfide, ammonium chloride, aqueous ammonia | 2-Amino-4-nitrophenol | 64-67% | orgsyn.org |
| 2,4-Dinitrophenol | Hydrosulfide in aqueous alkaline solution (pH 7-9.5) | 2-Amino-4-nitrophenol | 94% | google.com |
| Polynitrophenol | Ammonia, sulfide ions in aqueous solution | Aminonitrophenol | Not specified | google.com |
| 2-Methyl-6-nitro-phenol | Hydrogen, Raney nickel | 2-Amino-6-methyl-phenol | Quantitative | google.com |
Advanced Synthetic Strategies Applicable to this compound
Modern synthetic chemistry offers more sophisticated and often greener alternatives for the synthesis of functionalized molecules like this compound.
Electrochemical methods provide a powerful and environmentally friendly tool for synthesis, often avoiding the need for harsh reagents. The electrosynthesis of aminophenol derivatives has been demonstrated through various approaches. For instance, an electrochemical method for the chlorination of aminophenol derivatives has been developed, which could be adapted for the synthesis of halogenated precursors. rsc.org Another novel electrochemical approach describes the synthesis of 5-aminocoumaran derivatives from aminophenols and olefins. acs.orgacs.org This reaction proceeds under mild conditions without catalysts or oxidizing agents, with hydrogen as the only byproduct. acs.orgacs.org The mechanism involves the anodic oxidation of the aminophenol to form a radical intermediate that reacts with the olefin. acs.org The electrochemical reduction of nitrobenzene (B124822) to p-aminophenol has also been studied, highlighting the potential for electro-reductive methods in synthesizing aminophenols. researchgate.net
The functional groups of this compound—amino, hydroxyl, and nitro—make it a versatile building block for the synthesis of more complex molecules. chemimpex.com The amino group can be oxidized or participate in substitution reactions. evitachem.com The phenolic hydroxyl group can also undergo nucleophilic aromatic substitution. evitachem.com
Derivatization of the amino group is a common strategy. For example, 2-amino-6-chloro-4-nitrophenol (B3029376) can be alkylated by first reacting it with a carboxylic acid chloride or anhydride, followed by reduction with sodium borohydride. google.com This process allows for the introduction of various alkyl groups onto the amino nitrogen. The compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, and in the creation of functional materials. chemimpex.com
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The mechanism of aminolysis reactions of nitrophenyl esters often proceeds through a tetrahedral intermediate. researchgate.net Kinetic studies have been employed to dissect the reaction pathways, revealing the influence of amine basicity and the nature of the electrophilic center on the rate-determining step. researchgate.netacs.org
In the case of electrochemical synthesis, the mechanism for the formation of 5-aminocoumaran derivatives from aminophenols involves the initial anodic oxidation of the aminophenol to generate a carbon-centered radical intermediate. acs.org This radical then adds to an olefin, followed by an oxidative cyclization to form the final product. acs.org
For the reduction of polynitrophenols, the selectivity for reducing one nitro group over another is a key mechanistic aspect. In the reduction of 2,4-dinitrophenol, the conditions can be tuned to favor the formation of 2-amino-4-nitrophenol over its 4-amino-2-nitro isomer. google.com The mechanism of catalytic reduction of nitrophenols using metal-based catalysts has also been investigated, often involving the adsorption of the nitrophenol and the reducing agent onto the catalyst surface. mdpi.com
Spectroscopic Characterization and Elucidation of Molecular Structures
Advanced Spectroscopic Techniques for Nitrophenol Derivatives
The characterization of complex organic molecules like nitrophenols is achieved through a combination of spectroscopic techniques that probe different aspects of their molecular structure and dynamics.
Ultraviolet/Visible (UV/Vis) spectroscopy is a foundational technique used to study the electronic transitions within a molecule. Nitrophenols exhibit characteristic absorption peaks in the blue-to-UV region. nih.govmdpi.com The position of these peaks is sensitive to factors such as solvent polarity, pH, and the substitution pattern on the aromatic ring. For instance, the deprotonated (phenolate) forms of nitrophenols show a significant redshift in their absorption bands compared to their protonated counterparts. nih.govmdpi.com
Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique that allows for the observation of molecular dynamics on extremely short timescales (femtoseconds to microseconds). nih.govacs.org In the context of nitrophenols, fs-TA is used to track the relaxation pathways of molecules after they are excited by a UV light pulse. nih.govnih.gov This includes monitoring processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing (ISC) to triplet states, and internal conversion back to the ground state. nih.govacs.org The technique can distinguish between different excited states and transient species by their unique absorption signatures, providing a detailed picture of the photochemical pathways. acs.orgyoutube.com
Vibrational spectroscopy probes the various vibrational modes of a molecule, which are specific to its structure and bonding. Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups. In nitrophenol derivatives, characteristic FTIR bands include those for O-H stretching, N-H stretching, and the symmetric and asymmetric stretching of the NO₂ group. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that provides vibrational information with exceptionally high temporal resolution. nih.gov This allows researchers to obtain structural snapshots of a molecule as it undergoes ultrafast chemical processes, such as the changes in bond lengths and angles during an excited-state reaction. nih.govresearchgate.net For nitrophenols, FSRS can track structural evolution during events like nitro-group twisting and proton transfer, offering insights that complement fs-TA data. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H NMR provides information about the protons, including their chemical shifts, spin-spin coupling, and integration, which helps to map the proton framework of the molecule. researchgate.netresearchgate.net ¹³C NMR provides analogous information for the carbon skeleton. researchgate.netnih.govspectrabase.com For substituted nitrophenols, the chemical shifts of aromatic protons and carbons are influenced by the electronic effects (inductive and resonance) of the amino, methyl, and nitro substituents. researchgate.net
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.orgresearchgate.net For nitrophenol derivatives, XRD analysis reveals how the molecules pack in a crystal lattice and details the hydrogen-bonding networks involving the phenolic hydroxyl, amino, and nitro groups. researchgate.netresearchgate.net This information is crucial for understanding the properties of the material in its solid form.
Spectroscopic Signatures of 2-Amino-6-methyl-4-nitrophenol and Related Isomers
While comprehensive, peer-reviewed spectroscopic data for this compound (CAS 6265-03-8) is not extensively available in the public domain, its spectral characteristics can be inferred from its isomer, 2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2), and other closely related compounds. The positions of the functional groups significantly influence the spectroscopic signatures.
The table below presents expected and reported data for the isomer 2-Amino-4-methyl-6-nitrophenol and related aminonitrophenol compounds to provide a comparative analysis.
| Spectroscopic Technique | Compound | Observed/Expected Signatures |
| ¹H NMR | 2-Amino-4-methyl-6-nitrophenol | Expected signals for aromatic protons influenced by -NH₂, -OH, -CH₃, and -NO₂ groups, a singlet for the methyl protons, and signals for the amine and hydroxyl protons. researchgate.net |
| 2-Amino-6-chloro-4-nitrophenol (B3029376) | Aromatic protons would show shifts influenced by the strong electron-withdrawing effects of the nitro and chloro groups and the donating effect of the amino group. nih.gov | |
| ¹³C NMR | 2-Amino-4-methyl-6-nitrophenol | Expected signals for six distinct aromatic carbons, with chemical shifts determined by the attached functional groups, plus a signal for the methyl carbon. researchgate.net |
| 2-Amino-6-chloro-4-nitrophenol | The carbon atoms attached to the electronegative chlorine, nitrogen, and oxygen atoms would be significantly deshielded, appearing at lower fields. nih.govspectrabase.com | |
| FTIR (cm⁻¹) | 2-Amino-4-methyl-6-nitrophenol | Expected peaks for N-H stretching (amine), O-H stretching (phenol), C-H stretching (methyl and aromatic), C=C stretching (aromatic), and NO₂ asymmetric and symmetric stretching (around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹ respectively). researchgate.net |
| 2-Amino-4-nitrophenol (B125904) | Similar peaks to the methyl-substituted isomer, but without the C-H vibrations associated with the methyl group. spectrabase.com | |
| UV/Vis (nm) | 2-Amino-4-methyl-6-nitrophenol | Absorption maxima are expected in the UV-A and UV-B regions, characteristic of nitrophenolic compounds. The exact λmax would depend on the solvent. nih.gov |
| 2-Nitrophenol (B165410) | Shows absorption maxima around 279 nm and 351 nm, attributed to charge-transfer transitions from the phenol (B47542) to the nitro group. nih.gov | |
| X-Ray Diffraction | 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic crystal system with space group Pna21. Reveals extensive intermolecular hydrogen bonding. researchgate.net |
This table is generated based on data from related compounds and general principles of spectroscopy, as specific experimental data for this compound is limited.
Analysis of Electronic Dynamics and Vibrational Structures in Solution and Solid States
The electronic and vibrational dynamics of nitrophenols are highly dependent on their environment. nih.govnih.gov Studies on related nitrophenols using ultrafast spectroscopy reveal complex excited-state behaviors.
In solution, upon photoexcitation, nitrophenols can undergo several competing relaxation processes. nih.govnsf.gov One key pathway is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nearby nitro group, forming a transient aci-nitro tautomer. nih.govnih.gov This process is particularly relevant for ortho-nitrophenols and occurs on a femtosecond to picosecond timescale. nih.govacs.org The solvent plays a crucial role; protic solvents like water and methanol (B129727) can facilitate proton transfer through hydrogen-bonding networks. nih.gov
Another significant pathway is intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet state (T₁). acs.org This process is often competitive with ESIPT and internal conversion. Fs-TA studies on nitroaromatic compounds have shown that ISC can occur on picosecond timescales, leading to the formation of triplet species that have much longer lifetimes than their singlet counterparts. acs.orgyoutube.com
The solid state introduces constraints on molecular motion. The crystal packing and intermolecular hydrogen bonds, as revealed by X-ray diffraction, can significantly influence the photochemical and photophysical properties. researchgate.netresearchgate.net In some crystalline forms, molecular rotation (like the twisting of the nitro group) may be hindered, which can alter the relaxation pathways and favor different de-excitation channels compared to those observed in solution. The vibrational structure in the solid state is often more resolved, with FTIR and Raman spectra showing sharper peaks due to the well-defined molecular environment.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the electronic structure and properties of nitrophenol derivatives. researchgate.netnih.govpharmacophorejournal.com These methods provide a robust framework for understanding various molecular characteristics. researchgate.nettandfonline.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. imist.ma For instance, in a study of related nitrophenol compounds, p-nitrophenol exhibited a lower energy gap (4.3596 eV) compared to p-methylphenol (5.8029 eV) and p-aminophenol (5.9267 eV), indicating its higher reactivity. imist.ma
Other important quantum chemical descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netimist.ma Chemical hardness represents the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. imist.ma A higher electrophilicity index suggests a greater reactivity towards nucleophiles. imist.ma
Table 1: Calculated Molecular Reactivity Descriptors for Related Phenolic Compounds
| Parameter | p-Nitrophenol | p-Methylphenol | p-Aminophenol |
|---|---|---|---|
| EHOMO (eV) | -7.3488 | -6.0800 | -6.2035 |
| ELUMO (eV) | -2.9892 | -0.2771 | -0.2768 |
| Energy Gap (ΔE) (eV) | 4.3596 | 5.8029 | 5.9267 |
| Ionization Potential (I) (eV) | 7.3488 | 6.0800 | 6.2035 |
| Electron Affinity (A) (eV) | 2.9892 | 0.2771 | 0.2768 |
| Chemical Hardness (η) (eV) | 4.359 | 5.802 | 5.926 |
| Electrophilicity Index (ω) (eV) | 3.064 | 0.870 | 0.8857 |
Data sourced from a DFT/B3LYP/6-311G(d,p) study on p-nitrophenol, p-methylphenol, and p-aminophenol. imist.ma
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. pharmacophorejournal.commaterialsciencejournal.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide insights into the nature of electronic transitions. materialsciencejournal.org These calculations are often performed in both the gas phase and in solution to understand the effect of the solvent environment on the spectroscopic properties. tandfonline.commaterialsciencejournal.org For related compounds, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. tandfonline.com The electronic transitions are typically characterized as excitations from occupied molecular orbitals to unoccupied molecular orbitals, often involving π → π* transitions within the aromatic system.
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, such as in some nitrophenol derivatives. researchgate.netuci.edu This process involves the transfer of a proton in the electronically excited state, leading to the formation of a tautomeric species with distinct fluorescence properties. researchgate.net Theoretical studies using DFT and TD-DFT can map the potential energy surfaces of the ground and excited states to investigate the feasibility and mechanism of ESIPT. researchgate.netnih.gov The presence of electron-donating (like -NH2) and electron-withdrawing (like -NO2) groups can significantly influence the driving force for ESIPT. researchgate.net Studies on similar molecules have shown that the intramolecular hydrogen bond is strengthened in the excited state, facilitating proton transfer. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netacs.org The MEP map displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (usually found around hydrogen atoms). researchgate.net For nitroaromatic compounds, the region around the nitro group is expected to be highly negative, indicating its electron-withdrawing nature and susceptibility to nucleophilic attack. bohrium.com Conversely, the amino group, being electron-donating, contributes to regions of higher electron density on the aromatic ring. researchgate.net This analysis helps in understanding intermolecular interactions and the reactivity of the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Pathways
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and the exploration of reactivity pathways. nih.govump.edu.my By simulating the motion of atoms over time, MD can provide insights into the stability of different conformers and the energy barriers between them. researchgate.net For a molecule like 2-Amino-6-methyl-4-nitrophenol, MD simulations can help understand the flexibility of the amino and methyl groups and how their orientations might influence the molecule's interactions and reactivity. These simulations are particularly useful when combined with quantum mechanical calculations to provide a more complete picture of the molecule's behavior. nih.gov
Theoretical Models for Substituent Effects on Electronic Structure and Photophysics
Theoretical models are essential for understanding how different substituent groups affect the electronic structure and photophysical properties of a molecule. researchgate.netafit.edu The amino (-NH2), methyl (-CH3), and nitro (-NO2) groups on the phenol (B47542) ring of this compound each exert distinct electronic effects. The amino group is a strong electron-donating group, while the nitro group is a strong electron-withdrawing group. researchgate.net The methyl group is a weak electron-donating group.
These substituent effects can be quantified using theoretical descriptors. researchgate.net For example, the presence of an electron-donating group generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack, while an electron-withdrawing group lowers the LUMO energy level, making it more susceptible to nucleophilic attack. researchgate.net These effects also have a profound impact on the photophysical properties, such as the absorption and emission wavelengths and the likelihood of processes like ESIPT. jst.go.jp Theoretical studies on substituted phenols have shown that electron-withdrawing groups, particularly those para to the hydroxyl group, tend to decrease the C-O bond length and influence the rotational barriers of the hydroxyl group. afit.edu
Chemical Reactivity and Mechanistic Organic Chemistry
Intramolecular Reactivity Pathways
Upon absorption of energy, typically through photoexcitation, 2-Amino-6-methyl-4-nitrophenol can undergo significant internal structural and electronic changes. These processes are critical for understanding its photochemistry and stability.
Nitrophenols are recognized as model systems for studying photo-induced ultrafast processes. tandfonline.comresearchgate.net The presence of adjacent proton-donating (-OH) and proton-accepting (-NO2) groups allows for excited-state intramolecular proton transfer (ESIPT). illinois.edunih.gov Upon photoexcitation, a proton can transfer from the hydroxyl group to the nitro group, forming a transient aci-nitro or nitronic acid tautomer. nih.govresearchgate.net This process is exceptionally rapid, occurring on a femtosecond to picosecond timescale. uci.edursc.org
In o-nitrophenol, a related scaffold, this proton transfer is a barrierless reaction that occurs within approximately 25 femtoseconds and is coupled with changes in the molecular backbone, specifically the compression of the distance between the donor and acceptor atoms. rsc.org Studies on similar molecules show that while intramolecular transfer is dominant in ortho-isomers, intermolecular proton transfer to the solvent can also occur, particularly for para-substituted nitrophenols in aqueous solutions. tandfonline.comresearchgate.netuci.edu The efficiency of these proton transfer events can be influenced by the solvent environment and the specific electronic state to which the molecule is excited. illinois.eduuci.edu
A key non-radiative decay pathway for excited nitrophenols involves the twisting of the nitro (–NO2) group relative to the plane of the aromatic ring. researchgate.net This rotation is a major nuclear relaxation coordinate that facilitates both internal conversion (IC) back to the ground state and intersystem crossing (ISC) to a triplet state. researchgate.netmdpi.com
Upon excitation, the molecule can enter a twisted intramolecular charge-transfer (TICT) state, which is characterized by significant charge separation. uci.edumdpi.com The energy of the first excited singlet state (S1) is often reduced by twisting the –NO2 group, particularly at torsion angles greater than 50 degrees. uci.edu This twisting motion can lead to a conical intersection with the ground state, providing a rapid pathway for the molecule to return to its initial electronic state without emitting light. researchgate.net In some nitrophenols, the twisting of the nitro group precedes or is coupled with other events, such as proton transfer, to facilitate de-excitation. nih.gov
| Intramolecular Process | Key Features | Timescale | Relevant Scaffolds |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton from the hydroxyl to the nitro group. nih.gov Forms a transient nitronic acid tautomer. nih.gov | Femtoseconds to Picoseconds uci.edursc.org | o-Nitrophenol illinois.edursc.org |
| Nitro Group Twisting | Out-of-plane rotation of the NO2 group. researchgate.net Leads to Twisted Intramolecular Charge-Transfer (TICT) states. uci.edu | Sub-picosecond uci.edu | Nitrophenols, Nitroanilines researchgate.netuci.edu |
| Electronic Reorganization | Involves charge transfer from the phenol (B47542) ring to the nitro group. nih.gov Can lead to intersystem crossing (ISC) to triplet states. mdpi.com | Picoseconds to Nanoseconds mdpi.com | Nitrophenols mdpi.com |
Intermolecular Reaction Dynamics
The functional groups on the this compound ring dictate its reactivity towards other chemical species, influencing substitution reactions and electrochemical behavior.
The aromatic ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is determined by the directing effects of the existing substituents. The hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups are all activating groups and ortho-, para-directors. byjus.com Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director. lkouniv.ac.in
In this molecule, the powerful activating and ortho-, para-directing influence of the hydroxyl and amino groups dominates. byjus.com These groups strongly activate the positions ortho and para to themselves. Given the existing substitution pattern, the most activated and sterically accessible position for an incoming electrophile is at the C5 position (ortho to the amino group and meta to the nitro group). The strong activation provided by the -OH and -NH2 groups generally overcomes the deactivating effect of the -NO2 group, making the ring susceptible to further substitution despite the presence of the nitro group. byjus.com
While phenols are generally not reactive towards nucleophiles, the presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring of this compound electron-poor and thus susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com For NAS to occur, a good leaving group would typically need to be present on the ring. If a suitable leaving group were present (e.g., a halogen), a nucleophile would preferentially attack the carbon atom to which it is attached, with the negative charge of the intermediate Meisenheimer complex being stabilized by the ortho- or para-positioned nitro group. masterorganicchemistry.com
The functional groups themselves can also undergo nucleophilic transformations. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. evitachem.com Furthermore, the nitro group is susceptible to reduction by various reagents, such as tin and hydrochloric acid or hydrogen gas with a palladium catalyst, which would transform it into an amino group, yielding 2,4-diamino-6-methylphenol. stackexchange.com In some highly electron-deficient systems, such as dinitropyridones, strong nucleophiles can induce ring-opening and transformation reactions. mdpi.com
The electrochemical behavior of this compound is complex, with both the aminophenol and nitrophenol moieties capable of undergoing redox reactions. The electrochemical oxidation of aminophenols typically involves a two-electron, two-proton process. ustc.edu.cn In non-aqueous media, the oxidation of p-aminophenol proceeds through a two-step one-electron transfer, forming a radical cation intermediate and ultimately a quinonimine. ustc.edu.cn This process can be accompanied by the formation of dimers. ustc.edu.cn
The oxidation is often initiated at the amino group. ustc.edu.cn The resulting electrogenerated intermediates, such as quinoneimines, can be reactive and may undergo subsequent reactions, including dimerization or polymerization, leading to the formation of a film on the electrode surface. ustc.edu.cn In related systems, the electrochemical reduction of the nitro group to a hydroxylamine (B1172632) intermediate has been observed, which can then be part of a reversible redox couple. researchgate.net The presence of multiple redox-active groups can lead to complex cyclic voltammograms with several redox peaks corresponding to the various intermediates and products formed. ustc.edu.cnresearchgate.net In some cases, aminophenols can act as redox mediators in electrochemical processes, facilitating other reactions like thiol-disulfide exchange, which can lead to the formation of dimeric products. chimicatechnoacta.ru
Structure-Reactivity Relationships in Substituted Aminonitrophenols
The chemical reactivity of this compound is intricately linked to the electronic and steric effects of its constituent functional groups: the amino (-NH2), hydroxyl (-OH), methyl (-CH3), and nitro (-NO2) groups attached to the benzene (B151609) ring. The interplay of these substituents dictates the molecule's behavior in chemical reactions by influencing the electron density distribution within the aromatic ring and the accessibility of its reactive sites.
The amino and hydroxyl groups are powerful activating groups, meaning they increase the reactivity of the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org They achieve this through a resonance effect, where the lone pair of electrons on the nitrogen and oxygen atoms, respectively, are donated into the π-system of the benzene ring. libretexts.orglasalle.edu This donation of electron density is most pronounced at the ortho and para positions relative to these substituents, making these positions more nucleophilic and thus more susceptible to attack by electrophiles. lasalle.edu
Conversely, the nitro group is a strong deactivating group. libretexts.org Its electron-withdrawing nature, both through inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. lasalle.edu The deactivating effect is most strongly felt at the ortho and para positions, which consequently directs incoming electrophiles to the meta position. lasalle.edu
The methyl group is a weak activating group that exerts its influence primarily through an inductive effect, pushing electron density into the ring. lasalle.edu It also directs incoming electrophiles to the ortho and para positions. libretexts.org
Steric hindrance also plays a crucial role in determining the outcome of reactions involving substituted aminonitrophenols. libretexts.orguomustansiriyah.edu.iq The presence of substituents ortho to a potential reaction site can physically block the approach of a reactant, making substitution at that position less favorable. libretexts.orguomustansiriyah.edu.iq In the case of this compound, the methyl group at position 6 can sterically hinder reactions at the adjacent amino and hydroxyl groups, as well as at the C5 position of the ring.
The following table summarizes the electronic effects of the substituents in this compound:
| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |
| Amino (-NH2) | 2 | Strong electron-donating (resonance) | Activating | Ortho, Para |
| Hydroxyl (-OH) | 1 | Strong electron-donating (resonance) | Activating | Ortho, Para |
| Nitro (-NO2) | 4 | Strong electron-withdrawing (resonance and inductive) | Deactivating | Meta |
| Methyl (-CH3) | 6 | Weak electron-donating (inductive) | Activating | Ortho, Para |
Research into the structure-reactivity relationships of similar substituted phenols provides further insight. For instance, studies on the antioxidant activity of phenolic compounds have shown that electron-donating groups enhance antioxidant potential, while electron-withdrawing groups have a detrimental effect. nih.gov This is relevant to the potential redox reactions that this compound can undergo. evitachem.com
Furthermore, the acidity of the phenolic hydroxyl group and the basicity of the amino group are significantly influenced by the other substituents. The electron-withdrawing nitro group increases the acidity of the phenol by stabilizing the resulting phenoxide ion. Conversely, the electron-donating amino and methyl groups decrease the acidity. The basicity of the amino group is reduced by the electron-withdrawing nitro group and can also be affected by steric hindrance from the adjacent methyl group, which can interfere with solvation of the protonated amine. stackexchange.com
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Assemblies and Co-crystals
Hydrogen bonds are the cornerstone of molecular recognition and crystal engineering, dictating the assembly of molecules in the solid state. In crystalline structures involving nitrophenol and amino-substituted aromatics, intricate networks of hydrogen bonds are consistently observed. These interactions typically involve the hydroxyl and nitro groups of the nitrophenol derivative acting as hydrogen bond donors and acceptors, respectively, while the amino group serves as a potent hydrogen bond donor.
In co-crystals formed between 4-nitrophenol (B140041) and various aminopyridines, such as 2-amino-6-methylpyridine (B158447), extensive hydrogen-bonded networks are crucial for stabilizing the crystal lattice. researchgate.netresearchgate.net These assemblies often feature organic salts composed of a pyridinium (B92312) cation, a 4-nitrophenolate (B89219) anion, and a neutral 4-nitrophenol molecule. researchgate.net A recurring and robust supramolecular motif is the H-bonded 4-nitrophenol–4-nitrophenolate anionic dimer, which has been identified in numerous adducts with a 2:1 molar ratio of nitrophenol to aminopyridine. researchgate.netresearchgate.net The formation of these networks can be guided by established principles, which state that all good proton donors and acceptors will participate in hydrogen bonding. nih.gov
The types of hydrogen bonds observed are diverse and create specific graph-set motifs. Strong N-H···O and O-H···O bonds are common, leading to the formation of chains, rings, and more complex three-dimensional networks. nih.govresearchgate.net For instance, in the co-crystal of 2-amino-4-nitrophenol (B125904) with 1-(2,4,6-trihydroxyphenyl)ethanone, N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds create a 3D network architecture. researchgate.net The stability and directionality of these bonds are fundamental to the field of crystal engineering, allowing for the rational design of crystalline materials. nih.gov
| Compound/Co-crystal | Interacting Molecules | Key Hydrogen Bond Interactions | Resulting Supramolecular Motif | Reference |
| 2-Aminopyridinium 4-nitrophenolate 4-nitrophenol | 2-Aminopyridine, 4-Nitrophenol | N-H···O, O-H···O | Anionic dimers of 4-nitrophenol–4-nitrophenolate | researchgate.net |
| 2(I)·5 | 2-amino-6-methylpyridine, 4-nitrophenol (I) | N-H···O, O-H···O | Organic salt with pyridinium cation, 4-nitrophenolate anion, and neutral 4-nitrophenol | researchgate.net |
| ANP-THA Co-crystal | 2-Amino-4-nitrophenol (ANP), 1-(2,4,6-trihydroxyphenyl)ethanone (THA) | N—H⋯O, O—H⋯O, O—H⋯N | Three-dimensional network | researchgate.net |
Proton Transfer Complex Formation with Organic Bases
Proton transfer (PT) is a fundamental reaction that can occur in acid-base co-crystals, leading to the formation of ionic salts. This phenomenon is frequently observed in systems containing nitrophenols and organic bases like aminopyridines or pyrimidines. researchgate.netmdpi.com The acidic nature of the phenolic proton in nitrophenols, enhanced by the electron-withdrawing nitro group, facilitates its transfer to a basic nitrogen atom on a co-former molecule. mdpi.compharmacophorejournal.com
Spectrophotometric studies on the reaction between 2-amino-4-methylpyridine (B118599) and 2,6-dichloro-4-nitrophenol (B181596) confirm the formation of a stable 1:1 proton transfer complex. nih.gov The transfer of a proton from the acidic phenol (B47542) to the basic pyridine (B92270) derivative is a key step in forming many of the crystalline salts discussed in the literature. researchgate.netresearchgate.net This acid-base interaction can significantly enhance the asymmetry of the resulting structure, which is a desirable property for materials with nonlinear optical (NLO) applications. researchgate.net
The formation of these PT complexes can be confirmed through various analytical techniques. Infrared (IR) spectroscopy can provide evidence of salt formation, while ¹H NMR can show chemical shifts indicative of protonation and the formation of an ammonium (B1175870) unit. researchgate.netnih.gov In the charge-transfer complex of 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN), the formation of an organic salt was investigated using FTIR, ¹H NMR, and ¹³C NMR. researchgate.netresearchgate.net
Charge-Transfer Interactions in Organic Semiconductors and Co-crystals
Charge-transfer (CT) interactions are non-covalent forces that occur between electron-rich (donor) and electron-poor (acceptor) molecules. These interactions are vital in the design of organic materials for electronic and photonic applications. researchgate.netdokumen.pub In co-crystals involving nitrophenols, the nitro-substituted ring typically acts as the electron acceptor, while the amino-substituted molecule serves as the electron donor. researchgate.net
A comprehensive investigation of the co-crystal 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) revealed the presence of multiple charge-transfer interactions. researchgate.netresearchgate.net UV-Vis spectral analysis showed evidence of both π–π and n–π* interactions occurring between the 4-nitrophenol (acceptor) and 2-amino-6-methylpyridine (donor) moieties. researchgate.netresearchgate.net A new absorption band observed at a longer wavelength was assigned to the electron transition from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, confirming the CT phenomenon. researchgate.net These CT interactions are directly related to the molecular packing in the crystal, which in turn dictates the material's optoelectronic properties. researchgate.net Such co-crystals can act as efficient photothermal materials. rsc.org
| Complex | Donor (D) | Acceptor (A) | Observed CT Interactions | Resulting Property | Reference |
| 2A6MPNN | 2-amino-6-methylpyridine | 4-nitrophenol | n–π, π–π | Unusual light emission, Nonlinear Optical (NLO) response | researchgate.netresearchgate.net |
Role of Nitro and Amino Groups in Directing Supramolecular Synthons
Supramolecular synthons are robust and predictable patterns of non-covalent interactions that act as the building blocks of crystal engineering. The amino (-NH₂) and nitro (-NO₂) groups are powerful functional moieties that play a decisive role in directing the formation of specific synthons in co-crystals.
The amino group is a strong hydrogen-bond donor, while the nitro group is an effective hydrogen-bond acceptor. nih.gov This complementarity is fundamental to the formation of predictable hydrogen-bonding patterns, such as the frequently observed interactions between these two groups. nih.gov Beyond simple hydrogen bonding, the combination of an acidic group (like a phenol) and a basic group (like an amine) facilitates the creation of highly reliable supramolecular heterosynthons, often involving proton transfer. nih.gov
Design Principles for Novel Supramolecular Architectures
The design of novel supramolecular architectures relies on a deep understanding of intermolecular forces and the strategic selection of molecular components. nih.govethernet.edu.et Several key principles, drawn from studies of related compounds, can be applied to design systems based on molecules like 2-Amino-6-methyl-4-nitrophenol.
Complementary Hydrogen Bonding: The foundational principle is the selection of molecules with complementary hydrogen bond donors and acceptors. nih.gov As established by Etter's rules, all strong donors and acceptors will be utilized in forming hydrogen bonds, allowing for a degree of predictability in the resulting network. nih.gov
The Supramolecular Synthon Approach: Design efforts are greatly streamlined by focusing on the formation of robust and reliable supramolecular synthons. nih.govaip.org For instance, the interaction between a carboxylic acid and a pyridine or between a phenol and an amine are highly predictable synthons that can be used to build larger, complex structures.
Control of Acidity/Basicity (pKa): The likelihood of proton transfer can be predicted by comparing the pKa values of the interacting components. A significant difference between the pKa of the acidic proton donor (e.g., nitrophenol) and the basic proton acceptor (e.g., aminopyridine) favors the formation of a stable ionic salt, which can have distinct properties from a neutral co-crystal. mdpi.compharmacophorejournal.com
Donor-Acceptor Pairing for Functional Materials: For applications in electronics or photonics, a donor-acceptor strategy is employed. researchgate.netrsc.org This involves pairing an electron-rich molecule with an electron-poor molecule to induce charge-transfer interactions, leading to desirable optical or conductive properties. researchgate.net The choice of specific donor and acceptor groups, like amino and nitro groups, and their placement on the aromatic scaffold is a critical design parameter. researchgate.net
By applying these principles, chemists can move beyond simple discovery and rationally design complex, multi-component crystalline materials with tailored structures and functions. nih.govethernet.edu.et
Applications in Advanced Materials and Chemical Sensing
Integration into Polymer Systems
The incorporation of 2-Amino-6-methyl-4-nitrophenol into polymer matrices can be achieved through its use as a precursor in polymer synthesis, as an additive to enhance material properties, or as a stabilizer to prevent degradation.
While direct studies detailing the use of this compound as a monomer for the synthesis of functional polymers are not extensively documented in the reviewed literature, its chemical structure suggests potential in this area. The presence of a reactive amino group and a phenolic hydroxyl group allows for its participation in various polymerization reactions. For instance, the amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyamines, or polyurethanes, respectively. The phenolic hydroxyl group could also be utilized in the synthesis of polyesters or polyethers. Such polymers incorporating the this compound moiety would be expected to exhibit specific functionalities stemming from the nitro and methyl groups, such as altered solubility, thermal stability, or optical properties.
Research on related nitrophenol compounds has demonstrated their utility in creating functional polymers. For example, molecularly imprinted polymers have been synthesized using 4-nitrophenol (B140041) as a template molecule, indicating the compatibility of the nitrophenol structure within a polymer matrix for selective recognition applications. researchgate.netnih.gov
The addition of small molecules to a polymer matrix is a common strategy to enhance material properties. While specific research on this compound as a polymer additive for property enhancement is limited, the characteristics of phenolic compounds suggest potential benefits. Phenolic compounds are known to act as antioxidants and can improve the thermal and oxidative stability of polymers. vinatiorganics.comcambridge.org The incorporation of this compound could potentially enhance properties such as:
Thermal Stability: The aromatic nature of the compound could contribute to increased thermal resistance of the polymer blend.
UV Resistance: Phenolic structures can absorb UV radiation, potentially reducing photodegradation of the polymer. vinatiorganics.com
Mechanical Strength: By inhibiting degradation pathways, the retention of the polymer's molecular weight can be improved, thus preserving its mechanical properties. vinatiorganics.com
A study on the incorporation of p-nitrophenol into lignin (B12514952) polymers showed an increase in antioxidant properties and enhanced solubility of the resulting material. nih.gov This suggests that nitrophenol derivatives can indeed modify and improve the characteristics of polymeric materials.
The most documented application of compounds structurally related to this compound in polymer science is as stabilizers. Phenolic antioxidants are widely used to protect polymers from degradation caused by heat and oxygen during processing and service life. nist.govmdpi.comchemrxiv.orgpqri.org The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to radical species, which terminates the radical chain reactions responsible for polymer degradation.
While direct studies on this compound as a polymer stabilizer are not prevalent, its structural similarity to known phenolic antioxidants suggests it could function effectively in this role. The presence of the electron-donating amino and methyl groups, along with the electron-withdrawing nitro group, would modulate the reactivity of the phenolic hydroxyl group and its efficiency as a radical scavenger.
Table 1: Potential Effects of this compound as a Polymer Additive
| Property Enhancement | Potential Mechanism |
|---|---|
| Thermal Stability | Aromatic structure contributes to heat resistance. |
| UV Resistance | Phenolic moiety absorbs UV radiation. |
| Oxidative Stability | Phenolic hydroxyl group acts as a radical scavenger. |
| Mechanical Strength | Inhibition of degradation preserves molecular weight. |
Optoelectronic and Non-linear Optical (NLO) Materials Development
The field of optoelectronics and non-linear optics relies on materials that can interact with light in specific and controllable ways. Organic molecules with electron donor and acceptor groups connected by a π-conjugated system are of particular interest for these applications.
The molecular structure of this compound, with the electron-donating amino group and the electron-withdrawing nitro group attached to the aromatic ring, makes it a classic "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for optoelectronic and NLO materials. nih.govdoi.org
While direct synthesis of charge-transfer complexes from this compound for optoelectronic applications is not widely reported, research on analogous compounds provides strong evidence for its potential. A study on the co-crystal of 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN) demonstrated its promising NLO and optoelectronic properties. researchgate.net The formation of this complex involves charge transfer from the electron-rich 2-amino-6-methylpyridine (B158447) to the electron-deficient 4-nitrophenol. researchgate.net This results in a material with a noncentrosymmetric crystal structure, which is a prerequisite for second-order NLO effects. researchgate.net
The UV-Vis spectral measurements of the 2A6MPNN co-crystal showed evidence of multiple charge-transfer interactions, leading to distinct optoelectronic properties. researchgate.net The material exhibited a new absorption band in the visible region, attributed to the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net
Table 2: Properties of a Related Charge-Transfer Co-crystal (2A6MPNN)
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic, Noncentrosymmetric | Essential for second-order NLO properties | researchgate.net |
| UV-Vis Absorption | New charge-transfer band at 408 nm | Indicates electronic interaction between donor and acceptor | researchgate.net |
| NLO Coefficient | 1.8 times that of urea | Demonstrates significant NLO activity | researchgate.net |
| Optical Transparency | Transparent in the visible region | Suitable for optical applications | researchgate.net |
Data for 2-amino-6-methylpyridinium nitrophenolate nitrophenol (2A6MPNN), a related charge-transfer complex.
The optical properties of organic molecules can be finely tuned through molecular engineering, which involves the strategic modification of their chemical structure. nih.gov For a molecule like this compound, several strategies could be employed to alter its linear and non-linear optical response:
Modification of Donor and Acceptor Groups: The strength of the electron-donating amino group and the electron-withdrawing nitro group can be modified by substitution. For example, replacing the amino group with a stronger donor or the nitro group with a stronger acceptor could enhance the intramolecular charge transfer and, consequently, the NLO properties.
Extension of the π-Conjugated System: Introducing additional conjugated units between the donor and acceptor groups can increase the delocalization of π-electrons, leading to a red-shift in the absorption spectrum and potentially larger NLO responses.
Formation of Schiff Bases: The amino group of this compound can be reacted with aldehydes to form Schiff bases. A study on Schiff bases derived from 2-methyl-4-nitrophenylamine showed that these compounds possess potential for NLO applications with low energy gaps, making them potential organic semiconductors. researchgate.net
Inclusion in Host Matrices: The alignment of NLO-active molecules within a host matrix, such as a zeolite, can significantly enhance their bulk NLO properties. dtic.mil This approach could be used to organize this compound molecules in a noncentrosymmetric fashion.
Theoretical studies on nitrophenol isomers have shown that the relative positions of the functional groups significantly influence their dipole moments and hyperpolarizabilities, which are key parameters for NLO activity. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for predicting the optical properties of new derivatives and guiding synthetic efforts. nih.gov
Advanced Analytical Reagents and Sensing Platforms
The unique molecular structure of this compound, featuring amino, hydroxyl, and nitro groups on a benzene (B151609) ring, makes it a valuable precursor in the development of advanced analytical reagents and sensing platforms. These functional groups provide active sites for coordination with metal ions and for the synthesis of larger, more complex sensor molecules. This section explores the applications of this compound and its derivatives in the detection and quantification of metal ions, the development of colorimetric assays, and spectroscopic sensing techniques for environmental analytes.
Reagents for Metal Ion Detection and Quantification
This compound can act as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The formation of these complexes with different metal ions can lead to distinct physical and chemical properties, such as changes in color or spectroscopic signals, which can be used for their detection and quantification.
Recent research has demonstrated the synthesis of new mixed ligand complexes using 2-Amino-4-nitrophenol (B125904) (a closely related compound, often used as a synonym in literature) and curcumin (B1669340) with a range of divalent metal ions, including Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). researchgate.net The formation of these complexes was confirmed through various spectroscopic and analytical techniques, which revealed an octahedral geometry for the prepared complexes. researchgate.net
The interaction between the ligands and the metal ions was studied using UV-Visible and infrared spectroscopy. The electronic spectra of the free ligands exhibited absorption bands corresponding to π → π* and n → π* transitions. Upon complexation with the metal ions, these bands showed a shift, indicating the coordination of the ligands to the metal centers. researchgate.net Specifically, the appearance of new bands at lower frequencies in the spectra of the complexes is attributed to ligand-to-metal charge transfer, a key phenomenon in the development of chromogenic reagents.
Infrared spectroscopy provided further evidence of coordination. The IR spectrum of free 2-Amino-4-nitrophenol shows characteristic bands for the O-H, NH2, and NO2 functional groups. In the spectra of the metal complexes, shifts in the vibrational frequencies of these groups were observed, confirming their involvement in the coordination with the metal ions. researchgate.net For instance, the disappearance of the O-H stretching band and shifts in the NH2 and C-O stretching vibrations are indicative of the deprotonation of the phenolic hydroxyl group and the coordination of the amino and hydroxyl groups to the metal ion. researchgate.net
These findings underscore the potential of this compound to serve as a versatile reagent for the detection of a variety of metal ions. The distinct spectroscopic changes upon complexation can be harnessed to develop analytical methods for the selective and sensitive quantification of these metals in various samples.
| Metal Ion | Coordination Geometry | Key Spectroscopic Changes |
| Mn(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
| Co(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
| Ni(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
| Zn(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
| Cd(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
| Hg(II) | Octahedral | Shift in UV-Vis absorption bands, changes in IR vibrational frequencies of O-H, NH2, and C-O groups. |
Development of Colorimetric Assays for Specific Analytes
The chromophoric nature of this compound and its derivatives makes them excellent candidates for the development of colorimetric assays. These assays rely on a change in color that is visible to the naked eye or can be quantified using a spectrophotometer, providing a simple and rapid method for the detection of specific analytes.
While direct research on this compound for this specific application is limited, its structural features suggest significant potential. The amino group can be readily diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. nih.govjchemrev.com Azo dyes are known for their intense colors and their application as analytical reagents. jchemrev.comresearchgate.net By carefully selecting the coupling agent, it is possible to design azo dyes that exhibit a selective color change in the presence of a target analyte. This change can be due to complexation with a metal ion, a change in pH, or other chemical interactions.
Furthermore, the amino and hydroxyl groups of this compound are ideal for synthesizing Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. nih.govrsc.org Many Schiff base derivatives have been developed as highly selective and sensitive colorimetric sensors for metal ions. nih.govmdpi.comnih.gov The imine nitrogen and the phenolic oxygen of the Schiff base can act as coordination sites for metal ions, and the electronic properties of the molecule can be tuned by introducing different substituents. This allows for the rational design of colorimetric reagents that undergo a distinct color change upon binding to a specific metal ion.
The development of colorimetric assays based on this compound would involve the following general steps:
Synthesis of a derivative: This could involve the formation of an azo dye or a Schiff base.
Characterization of the derivative: The new compound would be characterized using spectroscopic and analytical techniques.
Screening for selectivity: The response of the derivative to a range of potential analytes would be tested to determine its selectivity.
Optimization of assay conditions: Parameters such as pH, solvent, and concentration would be optimized to achieve the best performance.
Validation of the method: The accuracy, precision, and limit of detection of the assay would be determined.
| Sensor Type | Target Analyte | Principle of Detection |
| Azo Dye Derivative | Metal Ions / pH | Color change upon complexation or protonation/deprotonation. |
| Schiff Base Derivative | Metal Ions | Color change due to coordination and ligand-to-metal charge transfer. |
Spectroscopic Sensing Techniques for Environmental Analytes
Spectroscopic sensing techniques, such as fluorescence and UV-Visible spectrophotometry, offer high sensitivity and selectivity for the detection of environmental analytes. This compound can serve as a building block for the creation of new spectroscopic sensors for monitoring pollutants in the environment.
The presence of the nitro group, a well-known electron-withdrawing group, in the structure of this compound can be exploited in the design of fluorescent sensors. For instance, it can act as a quencher of fluorescence in certain molecular systems. A sensor could be designed where the fluorescence is initially "turned off" by the nitro group. Upon interaction with a specific analyte, a conformational change or a chemical reaction could occur that disrupts this quenching mechanism, leading to a "turn-on" fluorescence signal. This approach has been successfully used for the detection of various environmental pollutants, including nitroaromatic compounds themselves. researchgate.netnih.gov
Moreover, the functional groups of this compound allow for its incorporation into more complex sensing platforms, such as metal-organic frameworks (MOFs) or polymers. These materials can be designed to have specific recognition sites for environmental analytes. The embedded this compound moiety could then act as the signaling unit, providing a spectroscopic response upon the binding of the target analyte.
The development of spectroscopic sensors based on this compound would follow a similar path to that of colorimetric assays, with a focus on designing molecules that exhibit a significant change in their absorption or emission properties in the presence of the target environmental analyte. Potential target analytes could include heavy metal ions, nitroaromatic explosives, and certain organic pollutants. dntb.gov.uabohrium.com
| Sensing Technique | Potential Environmental Analyte | Proposed Sensing Mechanism |
| Fluorescence Spectroscopy | Nitroaromatic Compounds | Fluorescence quenching or enhancement upon interaction. |
| UV-Visible Spectrophotometry | Heavy Metal Ions | Shift in absorption spectrum upon complexation. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Organic Pollutants | Enhancement of Raman signal upon adsorption to a nanostructured surface functionalized with the compound. |
Environmental Chemical Fate and Transformation Mechanisms
Abiotic Transformation Processes
Abiotic transformations are chemical reactions that occur in the environment without direct microbial involvement. For 2-Amino-6-methyl-4-nitrophenol, the most significant abiotic processes are likely photolysis and hydrolysis.
The proposed mechanism for the gas-phase photolytic degradation of nitrophenols involves the formation of biradicals. These highly reactive intermediates can further react with atmospheric oxygen to form low-volatility, highly oxygenated compounds that contribute to SOA formation. For instance, the photolysis of 2-nitrophenol (B165410) is known to produce nitrous acid (HONO). Studies on 4-nitrophenol (B140041) have shown that its photolysis can be driven by singlet oxygen, leading to the cleavage of the carbon-nitro (C–N) and oxygen-hydrogen (O–H) bonds, which also generates HONO and other products like p-benzoquinone. The presence of NOx can inhibit the rate of aerosol formation from nitrophenol photolysis.
The atmospheric half-lives for nitrophenols are estimated to range from 3 to 18 days. In water, the photolysis half-life may vary from one to eight days in freshwater to between 13 and 139 days in seawater, highlighting the importance of the environmental matrix.
Table 1: Potential Photolysis Products of Substituted Nitrophenols
| Precursor Compound | Potential Photoproducts | Key Mechanism/Observation | Source(s) |
|---|---|---|---|
| 2-Nitrophenol | Highly Oxygenated Compounds (SOA), Nitrous Acid (HONO) | Biradical formation, reaction with O2 |
This table is based on data for related nitrophenol compounds due to the absence of specific data for this compound.
While specific data on the hydrolysis of this compound is limited, information on other nitrophenols suggests they are generally resistant to hydrolysis under typical environmental conditions. For example, the degradation of some substituted phenols via reductive dissolution by manganese oxides is known to be very slow at neutral or alkaline pH. However, certain agricultural chemicals, like methyl parathion, can hydrolyze to form 4-nitrophenol.
Biotic Transformation Mechanisms (Chemical Aspects of Microbial Degradation)
Bioremediation using microorganisms is a promising method for the removal of nitrophenols from the environment. In soil and water, biodegradation is considered a primary degradation pathway for these compounds.
A key and well-documented biotic transformation pathway for nitroaromatic compounds is the reduction of the nitro (–NO₂) group to an amino (–NH₂) group. This process is often the initial step in microbial degradation, as the strong electron-withdrawing nature of nitro groups makes the aromatic ring resistant to initial oxidative attack by microbial oxygenases.
This reductive transformation has been observed for numerous related compounds under both aerobic and anaerobic conditions. For example, studies using Escherichia coli have shown that the reduction of 4-nitrophenol proceeds via the formation of 4-hydroxylamino-phenol as an intermediate, ultimately yielding 4-aminophenol. This reduction is catalyzed by enzymes known as nitroreductases. Similarly, the anaerobic biodegradation of 2-nitrophenol and 4-nitrophenol has been shown to produce the corresponding 2-aminophenol (B121084) and 4-aminophenol.
The microbial degradation of 2,4,6-trinitrotoluene (B92697) (TNT), a structurally analogous compound, also proceeds through the stepwise reduction of its nitro groups, forming various amino-dinitrotoluene and diamino-nitrotoluene intermediates. This conversion of the nitro group to the less toxic amino group is a critical detoxification step in the environment.
Table 2: Products of Reductive Transformation of Nitrophenols
| Parent Compound | Microorganism/Condition | Key Intermediates/Products | Source(s) |
|---|---|---|---|
| 4-Nitrophenol | Escherichia coli (Nitroreductase) | 4-Hydroxylamino-phenol, 4-Aminophenol | |
| 2-Nitrophenol | Anaerobic biodegradation | 2-Aminophenol | |
| 4-Nitrophenol | Anaerobic biodegradation | 4-Aminophenol |
This table presents findings from related nitroaromatic compounds to illustrate the likely transformation pathway for this compound.
Sorption and Partitioning Phenomena in Environmental Compartments
The transport and partitioning of this compound in the environment are influenced by its sorption to soil and sediment. Sorption behavior is typically described by the distribution coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).
Nitrophenols are generally considered to have relatively weak sorption potential to soils and sediments, suggesting a potential for leaching from soil into groundwater. For example, the measured log Koc values for 2-nitrophenol and 4-nitrophenol in a clay loam soil were 2.06 and 1.72, respectively. For TNT, Kd values are typically on the order of 10¹ L/kg.
However, sorption is highly dependent on soil properties. The sorption of nitrophenols increases with the hydrogen bonding capacity of the soil or sediment. Higher sorption is also observed in soils with high organic carbon content and on specific types of clay minerals. The pH of the surrounding water is also a critical factor, as it dictates the ionization of the phenol (B47542) group, which in turn affects the compound's affinity for partitioning to sediment.
Table 3: Soil Sorption Coefficients for Related Nitrophenols
| Compound | Soil Type | Log Koc | Observation | Source(s) |
|---|---|---|---|---|
| 2-Nitrophenol | Clay Loam (pH 5.7) | 2.06 | Indicates moderate mobility | |
| 4-Nitrophenol | Clay Loam (pH 5.7) | 1.72 | Indicates higher mobility than 2-nitrophenol |
This table provides sorption data for related nitrophenol compounds to estimate the potential behavior of this compound.
Advanced Oxidation Processes for Nitrophenol Abatement Mechanisms
Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. AOPs are effective for the degradation of nitrophenols and can mineralize them into less harmful substances like CO₂, water, and inorganic ions.
Several AOPs have been applied to nitrophenol-containing wastewater, including:
Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV light irradiation. The degradation of 4-nitrophenol is significantly faster with the photo-Fenton reaction compared to using H₂O₂/UV alone.
TiO₂ Photocatalysis: In this heterogeneous process, a semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species.
Persulfate-Based AOPs: Using persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metals, this process generates the sulfate (B86663) radical (SO₄•⁻), another powerful oxidant that can effectively degrade nitroaromatic pollutants.
Ozonation: Ozone (O₃) can be used alone or in combination with UV light or catalysts to oxidize pollutants.
The primary mechanism in most AOPs involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. However, the degradation pathway can be complex, and in some cases, AOPs can lead to the formation of other nitrated by-products through denitration and renitration processes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-6-methyl-4-nitrophenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves the reduction of the corresponding nitro precursor (e.g., 6-methyl-4-nitrophenol) using catalytic hydrogenation or iron-mediated reduction . Key variables include catalyst selection (e.g., palladium on carbon for hydrogenation), solvent polarity (e.g., ethanol/water mixtures), and temperature control (50–80°C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to optimize yield, as over-reduction can lead to dehalogenation or side-product formation .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm substitution patterns (e.g., methyl and nitro group positions) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm, referencing a certified standard .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Nitrophenol derivatives are toxic and potentially mutagenic. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Monitor airborne exposure limits (OSHA PEL: 0.1 mg/m³ for nitrophenols) . Store in amber glass bottles at 4°C to prevent photodegradation. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine intermolecular interactions. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like rings or chains. Software like SHELXL refines hydrogen-bond geometries (D–H···A angles, distances). For example, the amino and nitro groups may form bifurcated bonds, influencing crystal packing and stability .
Q. What strategies resolve contradictions in toxicokinetic data for nitrophenol derivatives like this compound?
- Methodological Answer : Address interspecies variability by:
- Conducting parallel in vitro assays (e.g., liver microsomes from rodents vs. humans) to compare metabolic pathways.
- Using isotopically labeled analogs (e.g., -nitrophenol) to track metabolite distribution via LC-MS/MS .
- Applying physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in absorption rates between oral and dermal exposure studies .
Q. How can crystallographic software suites improve structural refinement for nitro-aromatic compounds?
- Methodological Answer : Leverage tools like WinGX for data integration and ORTEP-3 for thermal ellipsoid visualization. For challenging refinements (e.g., twinned crystals), use SHELXD for dual-space iteration to resolve phase problems. Validate hydrogen positions with neutron diffraction or DFT-optimized geometries .
Q. What experimental designs mitigate interference from isomers during spectral analysis of this compound?
- Methodological Answer : Employ orthogonal separation techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
